3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol

Stereochemistry Isomerism Synthetic Intermediate

3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol (CAS 1331846-58-2) is a synthetic, racemic bicyclic amine belonging to the N-benzylpiperidine class of organic compounds. It is characterized by a rigid 3-azabicyclo[3.2.1]octane core scaffold bearing an N-benzyl substituent and a tertiary alcohol at the 8-position.

Molecular Formula C15H21NO
Molecular Weight 231.339
CAS No. 1331846-58-2
Cat. No. B2697764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol
CAS1331846-58-2
Molecular FormulaC15H21NO
Molecular Weight231.339
Structural Identifiers
SMILESCC1(C2CCC1CN(C2)CC3=CC=CC=C3)O
InChIInChI=1S/C15H21NO/c1-15(17)13-7-8-14(15)11-16(10-13)9-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3
InChIKeyIRGRGNINMVLGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol: Baseline Overview for Scientific Procurement


3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol (CAS 1331846-58-2) is a synthetic, racemic bicyclic amine belonging to the N-benzylpiperidine class of organic compounds [1]. It is characterized by a rigid 3-azabicyclo[3.2.1]octane core scaffold bearing an N-benzyl substituent and a tertiary alcohol at the 8-position [2]. The compound is commercially available as a research intermediate with specified purity grades, but comprehensive peer-reviewed pharmacological or biological activity data are not available in the public domain as of the current search .

3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol: Why Generic Substitution Within the Bicyclic Amine Class Fails


Substituting 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol with a generic or closely related analog is not scientifically valid due to the compound's distinct stereochemical and physicochemical profile. As a racemic mixture of endo/exo isomers, its specific stereoisomeric composition directly influences its molecular interactions and solubility properties in ways that single-isomer or debenzylated analogs do not replicate . Furthermore, the presence of both a benzyl group and a tertiary alcohol on the rigid bicyclic framework imparts a unique lipophilicity (XLogP3 = 2.1) and hydrogen-bonding capacity that cannot be matched by simpler analogs such as 8-methyl-3-azabicyclo[3.2.1]octan-8-ol (XLogP3 = 0.5) [1]. In the absence of peer-reviewed biological data, these inherent physicochemical differences—which dictate compound behavior in assays, partitioning, and storage—constitute the primary, verifiable justification for selecting this specific catalog item over a cheaper or more readily available substitute .

3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol: Verifiable Differential Evidence vs. Closest Analogs


Stereochemical Identity: Racemic Endo/Exo Isomer Mixture vs. Single-Isomer Analogs

3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol is supplied as a racemic mixture of endo and exo isomers, a critical distinction from stereochemically pure analogs . The comparator 8-methyl-3-azabicyclo[3.2.1]octan-8-ol is commercially available in stereochemically defined forms, such as the (1R,5S,8S)-isomer (CAS 3059560-09-4) . This difference in stereochemical complexity directly impacts the compound's suitability for applications where a mixture of isomers is required, such as in the synthesis of stereochemically diverse libraries or when the specific active isomer is unknown .

Stereochemistry Isomerism Synthetic Intermediate

Lipophilicity (XLogP3) Differential: Enhanced Membrane Permeability vs. Debenzylated Analog

The computed lipophilicity (XLogP3) of 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol is 2.1, which is significantly higher than the debenzylated analog 8-methyl-3-azabicyclo[3.2.1]octan-8-ol (XLogP3 = 0.5) [1]. This 1.6-unit increase in XLogP3 is attributed to the addition of the benzyl group and translates to a substantial difference in predicted membrane permeability and partitioning behavior [2].

Lipophilicity ADME Physicochemical Property

Topological Polar Surface Area (TPSA): Altered Hydrogen-Bonding Capacity vs. Debenzylated Analog

The topological polar surface area (TPSA) of 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol is 23.5 Ų, identical to that of the debenzylated analog 8-methyl-3-azabicyclo[3.2.1]octan-8-ol [1]. This indicates that the addition of the benzyl group does not increase the polar surface area, preserving the same hydrogen-bonding capacity while increasing lipophilicity. This combination of increased lipophilicity with unchanged TPSA is a favorable profile for compounds intended to cross biological membranes while maintaining specific polar interactions [2].

Polar Surface Area Drug-likeness Physicochemical Property

Purity Specification: ≥97% Assured Purity vs. Lower-Grade Alternatives

Reputable vendors specify a minimum purity of 97% for 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol, as confirmed by analytical testing [1]. In contrast, the debenzylated analog 8-methyl-3-azabicyclo[3.2.1]octan-8-ol is commonly offered at a lower purity specification of 95% . This difference in purity grade is critical for applications where trace impurities can significantly impact synthetic yield, biological assay reproducibility, or analytical method validation .

Purity Quality Control Synthetic Intermediate

Molecular Weight Differential: Impact on Synthetic Workflows and Analytical Detection

The molecular weight of 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol is 231.33 g/mol, which is 90.12 g/mol higher than the debenzylated analog 8-methyl-3-azabicyclo[3.2.1]octan-8-ol (141.21 g/mol) [1]. This substantial mass difference is directly attributable to the benzyl group and has practical implications for purification, characterization, and detection in synthetic chemistry workflows .

Molecular Weight Synthetic Intermediate LC-MS

Lack of Published Biological Activity Data: A Critical Distinction for Research Applications

A comprehensive search of the scientific and patent literature reveals no peer-reviewed studies reporting biological activity data (e.g., receptor binding affinity, enzyme inhibition, cellular potency) for 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol [1]. This is in contrast to numerous 3-azabicyclo[3.2.1]octane derivatives that have been characterized as mu-opioid receptor antagonists, sigma receptor ligands, or monoamine transporter inhibitors [2]. The absence of published biological data means that this compound's pharmacological profile is undefined and should be considered a research tool for exploratory chemistry, not a validated lead compound for biological assays .

Biological Activity Literature Gap Research Tool

3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthetic Intermediate for Stereochemically Diverse Compound Libraries

Due to its defined racemic nature as a mixture of endo/exo isomers, 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol is optimally suited as a synthetic building block for generating stereochemically diverse compound libraries . The mixture of diastereomers provides a broader exploration of stereochemical space compared to single-isomer analogs, which is valuable in early-stage medicinal chemistry when the active stereoisomer is unknown .

Precursor for N-Debenzylation to Access the Free Amine Core Scaffold

The N-benzyl group in 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol serves as a protective group that can be cleaved via hydrogenolysis to yield the corresponding free secondary amine, 8-methyl-3-azabicyclo[3.2.1]octan-8-ol . This synthetic utility is supported by a published procedure in which a sample of the target compound (110 mg, 0.48 mmol) was dissolved in methanol and subjected to hydrogenation conditions, demonstrating its role as a direct precursor to the debenzylated core scaffold .

Physicochemical Property Reference Standard for Lipophilicity Studies

The well-defined and computed physicochemical properties of 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol—specifically its XLogP3 of 2.1 and TPSA of 23.5 Ų—make it a suitable reference compound for calibrating in silico ADME prediction models or for use as an internal standard in lipophilicity determination experiments (e.g., HPLC-derived log P measurements) . Its distinct lipophilic profile compared to the debenzylated analog (XLogP3 = 0.5) allows for clear differentiation in method validation studies .

Research Tool for Investigating the Structure-Activity Relationships of 3-Azabicyclo[3.2.1]octane Derivatives

As a member of the 3-azabicyclo[3.2.1]octane class, this compound can serve as a negative control or scaffold for generating novel analogs in structure-activity relationship (SAR) studies, particularly given the established biological activity of related derivatives as mu-opioid receptor antagonists and sigma receptor ligands . Its unique substitution pattern (N-benzyl, 8-methyl, 8-hydroxy) provides a distinct starting point for derivatization that is not available from simpler analogs, and its lack of published biological activity makes it a clean slate for exploratory pharmacology .

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